1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure and reactivity. This compound features a pyrrolidine ring substituted with tert-butyl, methyl, and benzoyloxy groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis often starts with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The benzoyloxy group is then added through esterification reactions.
Reaction Conditions: These reactions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as carboxylic acids, alcohols, or substituted derivatives.
Scientific Research Applications
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other pyrrolidine derivatives, such as 1-tert-butyl 2-methyl (2R,4S)-4-hydroxy pyrrolidine-1,2-dicarboxylate and 1-tert-butyl 2-methyl (2R,4S)-4-(methoxy) pyrrolidine-1,2-dicarboxylate.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-benzoyloxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBKFLKTBCNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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